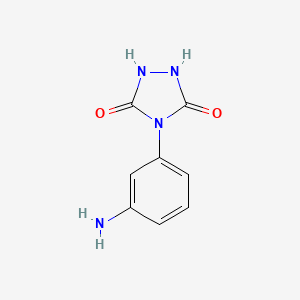
4-Amino-5-nitropyridazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Amino-5-nitropyridazin-3-ol is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 2 in the ring. While the provided papers do not directly discuss 4-Amino-5-nitropyridazin-3-ol, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related nitropyrazoles and aminopyridines has been explored in the literature. For instance, the synthesis of 5-amino-3,4-dinitropyrazole from methyl-nitropyrazoles involves a Hofmann rearrangement of nitropyrazolecarboxamides . Similarly, 4-aminopyridines can be synthesized through ring transformation reactions involving 3-methyl-5-nitropyrimidin-4(3H)-one and enaminones . These methods suggest that the synthesis of 4-Amino-5-nitropyridazin-3-ol could potentially be achieved through similar pathways, involving nitration and amination steps.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of 4-nitroso-5-aminopyrazole and its salts revealed the presence of amino/nitroso tautomers and highlighted the importance of NH...O=N hydrogen bonding . Additionally, the structure of 4′-amino-2,2′:6′,2″-terpyridine was rationalized based on hydrogen bonding between amino protons and nitrogen atoms . These findings suggest that 4-Amino-5-nitropyridazin-3-ol may also exhibit tautomerism and specific hydrogen bonding patterns that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes a variety of transformations. For instance, 5-amino-3,4-dinitropyrazole undergoes N-arylation, N-nitration, and annulation reactions, leading to the formation of various heterocyclic derivatives . This indicates that 4-Amino-5-nitropyridazin-3-ol might also participate in similar reactions, potentially leading to the synthesis of novel pyridazine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectral methods, such as UV and NMR spectroscopy . These methods can provide information on the basicity of amino groups and the electronic structure of the compounds. The properties of iron(II) and ruthenium(II) complexes with related ligands have also been investigated, which could suggest that 4-Amino-5-nitropyridazin-3-ol might form metal complexes with interesting chemical and electrochemical properties .
Applications De Recherche Scientifique
Selective Amination and Derivative Synthesis
Research has shown that nitropyridines, including compounds structurally related to "4-Amino-5-nitropyridazin-3-ol," can undergo selective vicarious nucleophilic amination. This process allows for the preparation of various substituted amino nitropyridines, which are crucial intermediates in organic synthesis. Bakke, Svensen, and Trevisan (2001) developed a method for the selective amination of 3-nitropyridines to produce 2-amino-5-nitropyridines with moderate to good yields, demonstrating the utility of these compounds in synthesizing complex molecules Selective vicarious nucleophilic amination of 3-nitropyridines.
Fluorescent Probes for Metal Detection
Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds for sensing metal ions, such as Fe3+ and Hg2+, in aqueous media. This research highlights the potential application of "4-Amino-5-nitropyridazin-3-ol" derivatives in environmental monitoring and bioimaging Development of aminoethylpyridine based N,N,N,O-donor fluorescent probes for the detection of Fe3+ and Hg2+ in aqueous media.
Catalysis and Material Science
Nasrollahzadeh et al. (2020) reviewed the role of graphene-based catalysts in the reduction of nitro compounds to amines, including those related to "4-Amino-5-nitropyridazin-3-ol." These catalysts are essential for synthesizing amines, which have wide-ranging applications in producing pharmaceuticals, dyes, and polymers Recent progresses in graphene-based (photo)catalysts for reduction of nitro compounds.
Antimicrobial and Anti-inflammatory Applications
The synthesis and characterization of compounds derived from "4-Amino-5-nitropyridazin-3-ol" and similar structures have been explored for their antimicrobial and anti-inflammatory properties. Devi, Yadav, and Singh (2019) reported on diorganotin(IV) complexes with potential applications in medicinal chemistry due to their promising antimicrobial activity Synthesis, characterisation, in vitro antimicrobial, antioxidant and anti-inflammatory activities of diorganotin(IV) complexes derived from salicylaldehyde Schiff bases.
Molecular and Crystal Structure Studies
The molecular and crystal structures of nitropyridine derivatives have been extensively studied to understand their chemical behavior and potential applications further. Bryndal et al. (2012) investigated the structures, vibrational studies, and quantum chemical calculations of nitro derivatives of amino methylpyridine, providing insight into the molecular behavior of these compounds Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine.
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-4-nitro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLZXWINJFUJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618407 |
Source


|
| Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-nitropyridazin-3-ol | |
CAS RN |
6381-47-1 |
Source


|
| Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)




